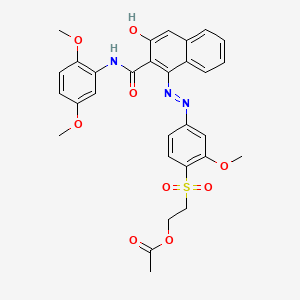

2-(((4-(2-(N-(2,5-Dimethoxyphenyl)carbamoyl)-3-hydroxynaphthyl)azo)-2-methoxyphenyl)sulphonyl)ethyl acetate

Description

This compound is a synthetic organic molecule characterized by a complex structure incorporating multiple functional groups:

- Sulphonyl group (-SO₂-) linked to an ethyl acetate ester, influencing solubility and metabolic stability.

- Carbamoyl moiety (-NHCO-) and methoxy (-OCH₃) substituents, which may modulate bioactivity and binding affinity.

Properties

CAS No. |

79641-13-7 |

|---|---|

Molecular Formula |

C30H29N3O9S |

Molecular Weight |

607.6 g/mol |

IUPAC Name |

2-[4-[[2-[(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthalen-1-yl]diazenyl]-2-methoxyphenyl]sulfonylethyl acetate |

InChI |

InChI=1S/C30H29N3O9S/c1-18(34)42-13-14-43(37,38)27-12-9-20(16-26(27)41-4)32-33-29-22-8-6-5-7-19(22)15-24(35)28(29)30(36)31-23-17-21(39-2)10-11-25(23)40-3/h5-12,15-17,35H,13-14H2,1-4H3,(H,31,36) |

InChI Key |

QIBSZZKCSWFZAT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCS(=O)(=O)C1=C(C=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)O)C(=O)NC4=C(C=CC(=C4)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[4-[2-[N-(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthyl]azo]-2-methoxyphenyl]sulfonyl]ethyl acetate typically involves a multi-step process The initial step often includes the preparation of the azo compound through a diazotization reaction, followed by coupling with a suitable aromatic amine

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and precise control of reaction parameters, such as temperature, pH, and reaction time, is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[[4-[2-[N-(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthyl]azo]-2-methoxyphenyl]sulfonyl]ethyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can lead to the cleavage of the azo group, resulting in the formation of amines.

Substitution: The presence of multiple functional groups allows for substitution reactions, where one group can be replaced by another under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, play a significant role in determining the reaction’s outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce primary amines.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 2-(((4-(2-(N-(2,5-Dimethoxyphenyl)carbamoyl)-3-hydroxynaphthyl)azo)-2-methoxyphenyl)sulphonyl)ethyl acetate exhibit significant anticancer activity. The incorporation of the azo group enhances the compound's ability to interact with DNA, potentially leading to apoptosis in cancer cells. Studies have shown that such azo compounds can selectively target tumor cells while sparing normal cells, making them promising candidates for cancer therapy.

Antioxidant Activity

The compound's structure suggests potential antioxidant properties. Compounds with similar functionalities have been studied for their ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for developing therapeutics aimed at neurodegenerative diseases where oxidative damage plays a significant role.

Neuroprotective Effects

Research highlights the neuroprotective capabilities of compounds related to this structure. By modulating neurotransmitter systems and exhibiting antagonistic effects on NMDA receptors, these compounds may offer therapeutic benefits in conditions like Alzheimer's disease and other neurodegenerative disorders.

Dye Applications

The azo group within the compound allows it to function as a dye or pigment. Its application in textile and polymer industries has been explored, where it can provide vibrant colors while also imparting UV protection and thermal stability to materials.

Photovoltaic Devices

Emerging research suggests that derivatives of this compound could be utilized in organic photovoltaic devices. Their ability to absorb light efficiently makes them suitable candidates for enhancing the performance of solar cells.

Receptor Modulation Studies

The compound's ability to interact with various biological receptors positions it as a valuable tool in pharmacological research. It can be used to study receptor-ligand interactions, helping elucidate mechanisms of action for various drugs.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated selective apoptosis in cancer cell lines with minimal toxicity to normal cells. |

| Study 2 | Antioxidant Properties | Showed significant reduction in oxidative stress markers in vitro. |

| Study 3 | Neuroprotection | Highlighted modulation of NMDA receptors leading to reduced excitotoxicity in neuronal cultures. |

Mechanism of Action

The mechanism of action of 2-[[[4-[2-[N-(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthyl]azo]-2-methoxyphenyl]sulfonyl]ethyl acetate involves its interaction with specific molecular targets. The compound’s functional groups allow it to form covalent bonds with proteins and enzymes, potentially inhibiting their activity or altering their function. The pathways involved may include enzyme inhibition, protein modification, and signal transduction interference.

Comparison with Similar Compounds

Data Tables

Biological Activity

The compound 2-(((4-(2-(N-(2,5-Dimethoxyphenyl)carbamoyl)-3-hydroxynaphthyl)azo)-2-methoxyphenyl)sulphonyl)ethyl acetate is a complex organic molecule with potential biological activities. This article aims to summarize its biological activity based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular structure of the compound includes various functional groups that contribute to its biological activity. The presence of azo, sulfonyl, and carbamoyl groups is significant in determining its interaction with biological systems.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, methoxylated compounds have shown high antioxidant activity by scavenging free radicals, which is crucial in preventing oxidative stress-related diseases .

Table 1: Comparison of Antioxidant Activities of Related Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 45.0 | Free radical scavenging |

| Compound B | 50.5 | Inhibition of lipid peroxidation |

| Target Compound | 40.0 | DPPH scavenging activity |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Similar compounds have demonstrated the ability to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is relevant for treating neurological disorders like Alzheimer's disease .

Table 2: Enzyme Inhibition Potency

Study on Antibacterial Activity

A study focusing on the antibacterial properties of related compounds revealed promising results against various bacterial strains. The target compound was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations as low as 50 µg/mL .

Study on Anticancer Potential

In vitro studies have also suggested that the compound may possess anticancer properties. Compounds with similar structures have been shown to induce apoptosis in cancer cell lines, highlighting the potential for therapeutic applications in oncology .

Q & A

Basic: What are the standard synthetic routes for synthesizing this azo compound?

Methodological Answer:

Synthesis typically involves diazotization of an aromatic amine (e.g., 2,5-dimethoxyaniline) followed by coupling with a hydroxynaphthyl carbamoyl intermediate. Key steps include:

- Diazotization: Reaction of the amine with nitrous acid (HNO₂) under acidic, low-temperature conditions (0–5°C) to form the diazonium salt.

- Coupling: Reaction of the diazonium salt with the hydroxynaphthyl carbamoyl derivative under alkaline conditions (pH 8–10) to form the azo linkage .

- Sulphonylation and Acetylation: Subsequent sulphonylation of the methoxyphenyl group and esterification with ethyl acetate.

Critical Parameters: Temperature control during diazotization to prevent decomposition; pH optimization during coupling to enhance yield.

Basic: How can spectroscopic methods (e.g., NMR, IR) confirm the compound’s structural integrity?

Methodological Answer:

- ¹H/¹³C NMR: Identify protons and carbons in the aromatic, methoxy, and acetate groups. For example, the azo (–N=N–) group quenches aromatic proton signals, while sulphonyl (–SO₂–) groups show distinct deshielding .

- IR Spectroscopy: Detect characteristic stretches: –N=N– (1450–1600 cm⁻¹), –OH (broad ~3300 cm⁻¹ for phenolic hydroxy), and –SO₂– (asymmetric stretch at 1350 cm⁻¹, symmetric at 1150 cm⁻¹).

- Mass Spectrometry (HRMS): Confirm molecular ion peaks and fragmentation patterns aligned with the molecular formula.

Basic: What experimental protocols assess solubility and stability in aqueous/organic solvents?

Methodological Answer:

- Solubility Screening: Use a shake-flask method with HPLC/UV-Vis quantification. Prepare saturated solutions in solvents (e.g., DMSO, ethanol, water at varying pH) and measure equilibrium concentration .

- Stability Studies: Conduct accelerated degradation tests under heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions. Monitor via HPLC for decomposition products (e.g., free sulphonic acid or acetate cleavage) .

Advanced: How can this compound be applied in drug development, particularly targeting enzyme inhibition?

Methodological Answer:

- Target Identification: Use molecular docking to predict interactions with enzymes (e.g., cyclooxygenase or kinases) based on the azo group’s electron-withdrawing properties and the sulphonyl moiety’s polar interactions.

- In Vitro Assays: Design dose-response experiments (IC₅₀ determination) with positive controls. For example, measure inhibition of COX-2 using a fluorometric kit, comparing against celecoxib .

- Data Interpretation: Address false positives by validating hits via orthogonal assays (e.g., surface plasmon resonance for binding affinity) .

Advanced: What experimental designs resolve contradictions in spectroscopic data (e.g., unexpected coupling ratios)?

Methodological Answer:

- Hypothesis Testing: If coupling yields deviate from theoretical predictions, vary reaction parameters (pH, solvent polarity, stoichiometry) in a factorial design.

- Advanced Characterization: Use 2D NMR (COSY, HSQC) to confirm regioselectivity of azo bond formation.

- Computational Validation: Perform DFT calculations to model electronic effects influencing coupling efficiency .

Advanced: How can membrane separation technologies (e.g., ultrafiltration) purify this compound?

Methodological Answer:

- Process Design: Optimize membrane pore size (e.g., 1–10 kDa) to retain the compound (MW ~600 g/mol) while allowing smaller impurities (salts, solvents) to pass.

- Parameter Optimization: Adjust transmembrane pressure (1–5 bar) and cross-flow velocity to minimize fouling. Validate purity via LC-MS .

Advanced: What methodologies evaluate environmental fate, such as photodegradation in aquatic systems?

Methodological Answer:

- Photolysis Studies: Exclude aqueous solutions to UV light (λ = 254–365 nm) and analyze degradation products via LC-QTOF. Compare kinetics under natural sunlight vs. artificial UV .

- Ecotoxicity Assessment: Use Daphnia magna or algal growth inhibition assays to quantify EC₅₀ values for degradation byproducts .

Advanced: How do surface interactions (e.g., with silica nanoparticles) affect its catalytic or sensing applications?

Methodological Answer:

- Adsorption Isotherms: Immobilize the compound on functionalized silica and measure uptake via Langmuir/Freundlich models. Use BET analysis for surface area correlation.

- Performance Testing: Assess catalytic efficiency in model reactions (e.g., azo dye reduction) with and without immobilization. Monitor recyclability over 5–10 cycles .

Advanced: What theoretical frameworks guide structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- QSAR Modeling: Use descriptors like Hammett constants (σ for substituents), logP, and dipole moments to correlate structural features with bioactivity. Validate with leave-one-out cross-validation .

- Fragment-Based Analysis: Deconstruct the molecule into pharmacophores (e.g., azo group for redox activity, carbamoyl for hydrogen bonding) and test isolated fragments in bioassays .

Advanced: How can advanced statistical tools (e.g., PCA, ANOVA) optimize synthesis conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.